molecular formula C17H16Cl2FN3O B184124 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- CAS No. 84882-86-0

1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-

Cat. No. B184124
CAS RN: 84882-86-0
M. Wt: 368.2 g/mol
InChI Key: OZWLSESCMVQRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-, also known as TAK-901, is a small molecule inhibitor that has been developed by Takeda Pharmaceutical Company Limited. It has been shown to have potential applications in the treatment of cancer and other diseases.

Mechanism Of Action

1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- works by inhibiting the activity of Aurora A kinase. Aurora A kinase is a protein that is involved in cell division, and its activity is essential for the proper progression of the cell cycle. When 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- inhibits the activity of Aurora A kinase, it prevents the cells from dividing and growing. This leads to cell death and the inhibition of tumor growth.

Biochemical And Physiological Effects

1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells by inducing cell death. It has also been shown to inhibit the formation of new blood vessels, which is essential for tumor growth. Additionally, 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One advantage of 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- is that it has been shown to be effective in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, which suggests that it may be effective in the treatment of cancer. However, one limitation of 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- is that it has not yet been tested in clinical trials. Therefore, its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the research and development of 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-. One direction is to test its safety and efficacy in clinical trials. This will provide valuable information about its potential applications in the treatment of cancer and other diseases. Another direction is to investigate its potential applications in combination with other drugs. It may be possible to enhance its efficacy by combining it with other drugs that target different pathways involved in cancer growth and progression. Additionally, it may be possible to develop new derivatives of 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- that have improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- involves several steps. The starting material is 3,4-dichloroaniline, which is reacted with 4-fluoroaniline to form an intermediate. This intermediate is then reacted with piperazine and phosgene to form 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-. The overall yield of the synthesis is approximately 25%.

Scientific Research Applications

1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- has been shown to have potential applications in the treatment of cancer. In preclinical studies, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- works by inhibiting the activity of a protein called Aurora A kinase, which is involved in cell division. By inhibiting Aurora A kinase, 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- can prevent cancer cells from dividing and growing.

properties

CAS RN

84882-86-0

Product Name

1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-

Molecular Formula

C17H16Cl2FN3O

Molecular Weight

368.2 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C17H16Cl2FN3O/c18-15-6-5-14(11-16(15)19)22-7-9-23(10-8-22)17(24)21-13-3-1-12(20)2-4-13/h1-6,11H,7-10H2,(H,21,24)

InChI Key

OZWLSESCMVQRNI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)F

Other CAS RN

84882-86-0

Origin of Product

United States

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